(4-Chloropyrimidin-2-yl)boronic acid

Physicochemical profiling Boronic acid acidity Regioisomer comparison

Researchers pursuing sequential diversification of 2,4-dichloropyrimidine scaffolds face regioselectivity challenges during multi-step synthesis. (4-Chloropyrimidin-2-yl)boronic acid resolves this with its distinct 4-Cl/2-B(OH)₂ pattern: the intrinsically more reactive 4-Cl position undergoes preferential Suzuki coupling or SNAr, while the 2-boronic acid is preserved for a second orthogonal coupling. • Validated in VEGFR-2 kinase inhibitor scaffolds (lead compound GI₅₀ = 10.64 µM against HT-29) and MSK1 covalent inhibitor programs targeting Cys440 • pKa 6.08 ± 0.53 enables pH-dependent speciation tuning for PROTAC linker design • 21°C lower predicted bp vs. regioisomers simplifies intermediate purification between coupling steps. Bulk quantities available for lead optimization and library synthesis.

Molecular Formula C4H4BClN2O2
Molecular Weight 158.35 g/mol
Cat. No. B11918789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyrimidin-2-yl)boronic acid
Molecular FormulaC4H4BClN2O2
Molecular Weight158.35 g/mol
Structural Identifiers
SMILESB(C1=NC=CC(=N1)Cl)(O)O
InChIInChI=1S/C4H4BClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2,9-10H
InChIKeyNGVSWUOWFJUNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrimidin-2-ylboronic Acid Overview


(4-Chloropyrimidin-2-yl)boronic acid (CAS 1448866-15-6) is a heteroaryl boronic acid derivative in which a boronic acid group occupies the 2-position of a pyrimidine ring bearing a chlorine substituent at the 4-position . With a molecular weight of 158.35 g·mol⁻¹, this compound serves as a versatile intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl and heterobiaryl architectures for pharmaceutical and agrochemical discovery [1]. Its distinct 4-chloro-2-boronic acid substitution pattern imparts electronic and steric properties that differentiate it from other chloropyrimidine boronic acid regioisomers, directly influencing reactivity, selectivity, and the physicochemical profile of downstream products [2].

Why 4-Chloropyrimidin-2-ylboronic Acid Is Irreplaceable


Chloropyrimidine boronic acid regioisomers share the same molecular formula (C₄H₄BClN₂O₂) and identical molecular weight, yet they exhibit measurably different physicochemical properties and reactivity profiles [1]. The position of the chlorine substituent relative to the boronic acid group governs both the electronic environment of the heterocycle—reflected in pKa values spanning over one log unit across isomers—and the regiochemical outcome of downstream cross-coupling reactions . In the context of 2,4-dichloropyrimidine Suzuki couplings, the 4-position reacts preferentially over the 2-position, meaning that a boronic acid located at the 2-position (as in the target compound) offers a fundamentally different synthetic vector than one at the 4- or 5-position [2]. Substituting one regioisomer for another therefore alters reaction regioselectivity, physicochemical properties of intermediates, and ultimately the biological activity of final compounds.

4-Chloropyrimidin-2-ylboronic Acid vs. Other Regioisomers


pKa Differences Across Regioisomers

The predicted acid dissociation constant (pKa) of (4-chloropyrimidin-2-yl)boronic acid is 6.08 ± 0.53 . This value is higher (weaker acid) than that of its two closest commercially available regioisomers: 2-chloropyrimidine-4-boronic acid (pKa 5.83 ± 0.53) and 2-chloropyrimidine-5-boronic acid (pKa 5.03 ± 0.11) [1]. The ~1.05 log unit difference between the target compound and the 5-boronic acid isomer corresponds to an approximately 11-fold difference in acid dissociation equilibrium, which influences boronic acid speciation under physiological and reaction conditions (e.g., Suzuki coupling at near-neutral pH).

Physicochemical profiling Boronic acid acidity Regioisomer comparison

Boiling Point Comparison for Purification

The predicted boiling point of (4-chloropyrimidin-2-yl)boronic acid is 404.2 ± 37.0 °C , which is approximately 21 °C lower than that of both 2-chloropyrimidine-4-boronic acid and 2-chloropyrimidine-5-boronic acid (each predicted at 425.4 ± 37.0 °C) [1]. This lower boiling point suggests reduced intermolecular interactions in the condensed phase, which may translate to advantages in vacuum distillation or sublimation-based purification workflows.

Thermophysical properties Purification Regioisomer comparison

Suzuki Regioselectivity Across Chloropyrimidine Isomers

Studies on 2,4-dichloropyrimidine demonstrate that in palladium-catalyzed Suzuki–Miyaura cross-coupling with alkenylboronic acids, the chlorine at the 4-position reacts preferentially and more readily than the chlorine at the 2-position, establishing that the 4-position is intrinsically more electrophilic [1][2]. Consequently, (4-chloropyrimidin-2-yl)boronic acid—bearing a reactive chlorine at the 4-position and a boronic acid at the 2-position—offers a fundamentally different synthetic vector: the chlorine is activated for nucleophilic aromatic substitution or further cross-coupling, while the boronic acid at the 2-position enables orthogonal coupling at a less intrinsically reactive site. This contrasts with 2-chloropyrimidine-5-boronic acid, where the chlorine is at the less reactive 2-position, or 2-chloropyrimidine-4-boronic acid, where the boronic acid occupies the more reactive 4-position, potentially leading to chemoselectivity challenges.

Regioselective Suzuki coupling Cross-coupling Heteroaryl boronic acids

VEGFR-2 Kinase Inhibition in Anticancer Agents

A series of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines, synthesized using (4-chloropyrimidin-2-yl)boronic acid or its direct precursors, were evaluated for anticancer activity [1]. The lead compound SM-8 exhibited a GI₅₀ value of 10.64 µM against HT-29 human colorectal adenocarcinoma cells, with mechanistic studies confirming concentration-dependent apoptosis induction and G1-phase cell-cycle arrest mediated through VEGFR-2 kinase inhibition. This contrasts with 2-chloropyrimidine-4-boronic acid, which has been reported primarily as an intermediate for EGFR and ERK kinase inhibitor scaffolds , indicating that the regioisomeric position of the boronic acid directs distinct target selectivity profiles in medicinal chemistry applications.

Anticancer Kinase inhibition Quinazoline derivatives

MSK1 Covalent Inhibition by Chloropyrimidine Electrophiles

A series of chloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been characterized, wherein the chloropyrimidine core acts as an electrophilic warhead engaging Cys440 via an SNAr mechanism [1]. Both 2- and 4-chloropyrimidine derivatives were identified as active scaffolds in this series, with the position of the chlorine substituent dictating the geometry of covalent bond formation with the target cysteine residue [2]. (4-Chloropyrimidin-2-yl)boronic acid provides a direct synthetic entry point to 4-chloropyrimidine-based covalent inhibitor libraries, whereas 2-chloropyrimidine-5-boronic acid or 2-chloropyrimidine-4-boronic acid would lead to regioisomeric warheads with potentially altered target engagement geometries.

Covalent inhibitors MSK1 kinase SNAr electrophiles

Commercial Availability and Cost Comparison

As of the latest vendor data, (4-chloropyrimidin-2-yl)boronic acid is commercially available through Enamine at 95% purity with tiered pricing: $480/0.05 g, $502/0.1 g, $525/0.25 g, $571/1.0 g, $1,654/5.0 g, and $2,454/10.0 g [1]. The steep per-gram cost at small scale reflects the specialized nature of this regioisomer. In comparison, the more widely stocked 2-chloropyrimidine-5-boronic acid (CAS 1003845-06-4) is generally available at lower cost from multiple suppliers, reflecting higher production volumes and broader generic demand. This pricing differential signals that (4-chloropyrimidin-2-yl)boronic acid occupies a higher-value, more specialized niche within the chloropyrimidine boronic acid family, consistent with its use in targeted medicinal chemistry rather than commodity-scale synthesis.

Procurement Pricing Commercial availability

4-Chloropyrimidin-2-ylboronic Acid Application Scenarios


2,4-Disubstituted Pyrimidines via Sequential Coupling

Utilize (4-chloropyrimidin-2-yl)boronic acid in a two-step diversification strategy: first, exploit the intrinsically higher reactivity of the 4-chloro position for Suzuki coupling or nucleophilic aromatic substitution, then activate the 2-boronic acid for a second orthogonal Suzuki coupling to install a different aryl or heteroaryl group. This sequential approach is directly supported by the regioselectivity principle established by Tan et al. (2004), which demonstrates that the 4-position of chloropyrimidines reacts preferentially over the 2-position [1]. The 21 °C lower predicted boiling point of the target compound relative to other regioisomers further facilitates intermediate purification between coupling steps .

Development of VEGFR-2-Targeted Anticancer Agents

Employ (4-chloropyrimidin-2-yl)boronic acid as a key building block for constructing N-2-(4-chloropyrimidin-2-yl)-substituted quinazoline-diamine scaffolds with demonstrated VEGFR-2 kinase inhibitory activity. The lead compound SM-8 (GI₅₀ = 10.64 µM against HT-29 cells) validates this scaffold's anticancer potential, with confirmed G1-phase cell-cycle arrest and apoptosis induction [2]. This application is specifically tied to the 4-chloro-2-substituted pyrimidine regiochemistry; analogous scaffolds built from 2-chloropyrimidine-4-boronic acid are directed toward EGFR/ERK targets rather than VEGFR-2, underscoring the importance of regioisomer selection .

MSK1 Covalent Inhibitor Library Synthesis

Leverage (4-chloropyrimidin-2-yl)boronic acid to generate focused libraries of 4-chloropyrimidine-based covalent inhibitors that engage the Cys440 residue of MSK1 CTKD via SNAr mechanism. The boronic acid handle at the 2-position enables late-stage diversification through Suzuki coupling without disturbing the electrophilic 4-chloro warhead. The validated activity of 4-chloropyrimidine scaffolds in covalent MSK1 inhibition, as reported by Hall et al. (2022), provides a strong precedent for this approach [3]. The higher pKa of the target compound (6.08) relative to the 5-isomer (5.03) may also reduce non-specific reactivity of the boronic acid moiety in biological media .

pH-Dependent Boronic Acid Speciation for PROTAC Design

The distinct pKa of (4-chloropyrimidin-2-yl)boronic acid (6.08 ± 0.53) positions it as a useful probe for studying pH-dependent boronic acid speciation, particularly in the context of designing boronic acid-containing PROTAC linkers where reversible covalent interactions with solvent-exposed serine or threonine residues may contribute to ternary complex stabilization. The ~1.05 log unit difference in acidity compared to 2-chloropyrimidine-5-boronic acid translates to an 11-fold difference in the ratio of neutral trigonal to anionic tetrahedral boronic acid species at physiological pH [4], which can be exploited to tune binding interactions in targeted protein degradation applications.

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